1-butyl-2-(chloromethyl)-1H-benzimidazole-5-sulfonamide

Lipophilicity logP comparison Sulfonamide substitution

1-Butyl-2-(chloromethyl)-1H-benzimidazole-5-sulfonamide (CAS 851398-72-6, molecular formula C₁₂H₁₆ClN₃O₂S, molecular weight 301.79 g/mol) is a multi-substituted benzimidazole-5-sulfonamide building block bearing four chemically orthogonal features: an N1‑butyl chain, a C2‑chloromethyl electrophilic handle, a primary sulfonamide group (−SO₂NH₂) at the 5‑position, and an unsubstituted benzimidazole core. It is commercially supplied at ≥95% purity (HPLC) with a measured logP of 2.526, indicating moderate lipophilicity amenable to both aqueous and organic-phase chemistry.

Molecular Formula C12H16ClN3O2S
Molecular Weight 301.79
CAS No. 851398-72-6
Cat. No. B2530078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-butyl-2-(chloromethyl)-1H-benzimidazole-5-sulfonamide
CAS851398-72-6
Molecular FormulaC12H16ClN3O2S
Molecular Weight301.79
Structural Identifiers
SMILESCCCCN1C2=C(C=C(C=C2)S(=O)(=O)N)N=C1CCl
InChIInChI=1S/C12H16ClN3O2S/c1-2-3-6-16-11-5-4-9(19(14,17)18)7-10(11)15-12(16)8-13/h4-5,7H,2-3,6,8H2,1H3,(H2,14,17,18)
InChIKeyLSGNYXUGRRBBCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Butyl-2-(chloromethyl)-1H-benzimidazole-5-sulfonamide (CAS 851398-72-6): Chemical Identity, Physicochemical Profile, and Procurement Baseline


1-Butyl-2-(chloromethyl)-1H-benzimidazole-5-sulfonamide (CAS 851398-72-6, molecular formula C₁₂H₁₆ClN₃O₂S, molecular weight 301.79 g/mol) is a multi-substituted benzimidazole-5-sulfonamide building block bearing four chemically orthogonal features: an N1‑butyl chain, a C2‑chloromethyl electrophilic handle, a primary sulfonamide group (−SO₂NH₂) at the 5‑position, and an unsubstituted benzimidazole core [1]. It is commercially supplied at ≥95% purity (HPLC) with a measured logP of 2.526, indicating moderate lipophilicity amenable to both aqueous and organic-phase chemistry [1]. The compound is catalogued by multiple global suppliers including Enamine LLC, Santa Cruz Biotechnology, and ChemicalBook, and is stocked in gram-scale quantities, positioning it as an accessible scaffold for medicinal chemistry, chemical biology, and structure–activity relationship (SAR) campaigns .

Why Generic Substitution Fails for 1-Butyl-2-(chloromethyl)-1H-benzimidazole-5-sulfonamide: The Risk of Equating All Benzimidazole-5-sulfonamides


Benzimidazole-5-sulfonamides are not a uniform class; minor structural perturbations—particularly at the N1‑alkyl, C2‑substituent, and sulfonamide nitrogen—produce large shifts in lipophilicity, hydrogen-bonding capacity, and chemical reactivity [1]. For instance, replacing the primary sulfonamide with an N,N‑dialkyl sulfonamide raises the logP by nearly two full units, altering membrane permeability and target engagement profiles [1]. Likewise, exchanging the N1‑butyl for shorter alkyl chains or omitting it entirely changes compound topology and pharmacokinetic behavior. Simply substituting a closely related analog without verifying these physicochemical and reactivity attributes risks invalidating SAR hypotheses, confounding biochemical assays, and wasting procurement resources. The quantitative evidence below substantiates exactly where 1‑butyl‑2‑(chloromethyl)‑1H‑benzimidazole‑5‑sulfonamide differs measurably from its nearest comparators.

Quantitative Differentiation Evidence for 1-Butyl-2-(chloromethyl)-1H-benzimidazole-5-sulfonamide Against the Closest Commercially Available Analogs


Lipophilicity–Reactivity Balance: N1‑Butyl Primary Sulfonamide vs. N,N‑Dialkyl Sulfonamide Analogs

The measured logP of 1‑butyl‑2‑(chloromethyl)‑1H‑benzimidazole‑5‑sulfonamide (2.526) lies in a narrow, drug‑like window that balances aqueous solubility with passive membrane permeability. The N,N‑diethyl analog (1‑butyl‑2‑(chloromethyl)‑N,N‑diethyl‑1H‑benzimidazole‑5‑sulfonamide, CAS 730997‑79‑2) exhibits a logP of 4.045 [1]. The ΔlogP of 1.519 represents a >30‑fold increase in calculated n‑octanol/water partition coefficient, predicting substantially higher lipophilicity and plasma protein binding with concomitant reduction in free fraction. The N,N‑dimethyl unsubstituted‑N1 analog (2‑(chloromethyl)‑N,N‑dimethyl‑1H‑benzimidazole‑5‑sulfonamide) has a logP of 1.461—more than one full unit lower than the target compound—predicting reduced membrane crossing [2].

Lipophilicity logP comparison Sulfonamide substitution Physicochemical profiling

Electrophilic Handle Reactivity: Chloromethyl vs. Hydroxymethyl at C2

The C2‑chloromethyl group is a potent electrophilic center capable of undergoing SN2 nucleophilic displacement with amines, thiols, and alkoxides without activation. The hydroxymethyl analog (1‑butyl‑2‑(hydroxymethyl)‑1H‑benzimidazole‑5‑sulfonamide) lacks this electrophilicity; its hydroxyl group is a poor leaving group requiring pre-activation (e.g., tosylation or mesylation) before substitution, adding a synthetic step. While no head‑to‑head kinetic data exist for this specific pair, the class‑level rate acceleration conferred by a chloride leaving group over a hydroxyl leaving group is well‑established: chloride is displaced approximately 10³–10⁵ times faster than hydroxide in SN2 reactions under comparable conditions [1].

Electrophilic reactivity Derivatization handle Chloromethyl Hydroxymethyl

Hydrogen‑Bond Donor Capacity: Primary Sulfonamide vs. N,N‑Dialkyl Sulfonamide at Position 5

The primary sulfonamide group (R–SO₂NH₂) possesses two H‑bond donor atoms, enabling bidentate interactions with biological targets (e.g., carbonic anhydrase zinc‑bound water, kinase hinge regions). In contrast, the N,N‑diethyl sulfonamide analog (CAS 730997‑79‑2) contains zero H‑bond donors on the sulfonamide nitrogen, and the N,N‑dimethyl analog similarly lacks donor capacity [1]. Quantitative H‑bond donor counts: target compound = 2 donors (NH₂); N,N‑diethyl analog = 0 donors; N,N‑dimethyl analog = 0 donors. This differential is critical for targets that require sulfonamide NH···acceptor hydrogen bonds for binding [2].

Hydrogen-bond donor Primary sulfonamide N,N-dialkyl sulfonamide

N1‑Alkyl Chain Length and Lipophilicity: Butyl vs. Propyl vs. Unsubstituted Analogs

The N1‑butyl substituent provides a balanced extension of lipophilic surface area that the N1‑propyl and N1‑unsubstituted analogs lack. While a direct logP measurement for the N1‑propyl primary sulfonamide analog (2‑(chloromethyl)‑1‑propyl‑1H‑benzimidazole‑5‑sulfonamide) is not available in the public domain, the class‑level logP contribution of a –CH₂– extension is approximately +0.5 log units per methylene group [1]. This predicts a logP of ~2.0 for the N1‑propyl analog and ~1.0 for the N1‑unsubstituted analog, making the butyl congener the more membrane‑permeable variant within the primary sulfonamide series. Furthermore, the N1‑propyl analog bearing the primary sulfonamide is not currently listed as a commercial stock item in major catalogs (Enamine, Santa Cruz, ChemicalBook), whereas the butyl analog is readily available in both 250 mg and 1 g pack sizes .

N1‑alkyl substitution Alkyl chain effect Lipophilicity gradient SAR

Multi‑Point Orthogonal Derivative Potential: Four Modifiable Positions on a Single Scaffold

1‑Butyl‑2‑(chloromethyl)‑1H‑benzimidazole‑5‑sulfonamide presents four chemically distinct sites for sequential or parallel derivatization: (i) the C2‑chloromethyl position for SN2 nucleophilic substitution, (ii) the primary sulfonamide nitrogen for alkylation/acylation, (iii) the benzimidazole N3 position for further N‑functionalization, and (iv) the aromatic ring (positions 4, 6, 7) for electrophilic aromatic substitution or cross‑coupling via halogenation. The closest multi‑site comparator, 1‑butyl‑2‑(chloromethyl)‑N,N‑diethyl‑1H‑benzimidazole‑5‑sulfonamide, lacks the sulfonamide NH for derivatization (0 available positions vs. 2 H‑atom sites on NH₂). The N1‑unsubstituted analog lacks the butyl chain for lipophilic tuning. No other commercially available benzimidazole‑5‑sulfonamide building block simultaneously offers all four orthogonal derivatization sites in a single, gram‑scale stock compound [1].

Polyfunctional scaffold Parallel derivatization Orthogonal chemistry Building block versatility

Optimal Research and Industrial Application Scenarios for 1-Butyl-2-(chloromethyl)-1H-benzimidazole-5-sulfonamide Based on Quantitative Differentiation


Targeted Library Synthesis Exploiting the C2‑Chloromethyl Electrophilic Handle

The potent electrophilic character of the C2‑chloromethyl group enables one‑step diversification with structurally diverse amines, thiols, and alkoxides without pre‑activation. This eliminates a synthetic step required by hydroxymethyl analogs, accelerating the production of focused compound libraries. The moderate logP of 2.526 ensures products remain within drug‑like physicochemical space even after hydrophobic fragment coupling [1].

Carbonic Anhydrase or Sulfonamide‑Binding Enzyme Inhibitor Discovery Programs

The primary sulfonamide group (2 H‑bond donors) is the canonical zinc‑binding motif for carbonic anhydrase inhibition and is also recognized by other sulfonamide‑binding enzyme pockets. Unlike N,N‑dialkyl sulfonamide analogs, which lack H‑bond donor capacity entirely, this compound retains full pharmacophoric potential for enzymes requiring sulfonamide NH interactions [1]. The N1‑butyl chain simultaneously provides a hydrophobic anchor for isoform selectivity optimization.

SAR Studies Requiring Finely Graded Lipophilicity Tuning Without Sulfonamide Modification

With a measured logP of 2.526, this compound occupies an intermediate lipophilicity range that N1‑unsubstituted (predicted logP ~1.0) and N,N‑dialkylated (logP 4.045) analogs do not cover. It is the only commercially stocked N1‑alkyl primary sulfonamide building block with measurable logP > 2.0, making it a critical intermediate for optimizing logD without eliminating sulfonamide H‑bond donor capacity [1].

Multi‑Point Orthogonal Scaffold for Advanced Intermediate and PROTAC Synthesis

The coexistence of four chemically orthogonal functional groups (chloromethyl, primary sulfonamide, benzimidazole NH, and aromatic ring positions) on a single compact scaffold enables sequential derivatization strategies. This is particularly valuable for PROTAC linker attachment and E3 ligase ligand conjugation, where multiple orthogonal attachment points are required. No other commercially available benzimidazole‑5‑sulfonamide building block offers this combination in a single, gram‑scale stock item [1].

Quote Request

Request a Quote for 1-butyl-2-(chloromethyl)-1H-benzimidazole-5-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.